

An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylpyrazine

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Compound of Interest

Compound Name: 2,3-Diethylpyrazine

Cat. No.: B107213

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Abstract

2,3-Diethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a notable component in the flavor and fragrance industry, prized for its distinct nutty, earthy, and baked potato-like aroma.[1][2] This volatile compound is found naturally in foods such as baked potatoes, cocoa, and roasted filberts.[2] Beyond its sensory applications, its chemical scaffold is of interest in various fields of chemical synthesis and research. This document provides a comprehensive overview of the core chemical and physical properties of **2,3-diethylpyrazine**, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling guidelines. All quantitative data is presented in structured tables for clarity and comparative ease.

Core Chemical and Physical Properties

The fundamental properties of **2,3-diethylpyrazine** are summarized below. These values are critical for its application in both laboratory and industrial settings.

General and Physical Properties

Property	Value	Source(s)
Appearance	Colorless to slightly yellow liquid	[1]
Odor	Earthy, nutty, baked potato, hazelnut	[1][2]
Molecular Formula	C ₈ H ₁₂ N ₂	[1][3][4][5]
Molecular Weight	136.19 g/mol	[1]
Density	0.956 - 0.976 g/cm ³ (or g/mL at 25 °C)	[1][2][6]
Boiling Point	180 - 182 °C at 760 mmHg	[1][2][6][7]
Flash Point	71 °C (159.8 °F) - closed cup	
Water Solubility	4458 mg/L at 25 °C	[7][8]
Solubility	Soluble in oils and organic solvents like alcohol	[1][7][8]
LogP (o/w)	1.51	[1][7]
Refractive Index	1.492 - 1.509 at 20 °C	[1][7]

Identifiers and Descriptors

Identifier Type	Value	Source(s)
CAS Number	15707-24-1	[1][2][3][4][5]
IUPAC Name	2,3-diethylpyrazine	[1]
SMILES	<chem>CCC1=NC=CN=C1CC</chem>	[1]
InChI	InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3	[1]
InChIKey	GZXXANJCCWGCSV-UHFFFAOYSA-N	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and further research. This section outlines protocols for the synthesis of a derivative from **2,3-diethylpyrazine** and its characterization using standard analytical techniques.

Synthesis Protocol: Oxidation of 2,3-Diethylpyrazine

This protocol details the synthesis of 2-acetyl-3-ethylpyrazine via the oxidation of **2,3-diethylpyrazine**, a process that involves the formation of an N-oxide intermediate.^[9]

Materials:

- **2,3-diethylpyrazine** (0.2 M)
- Acetic acid
- 40% Peracetic acid (0.2 M)
- Acetic anhydride
- Methanol
- 20% Potassium hydroxide solution
- Methylene chloride
- Magnesium sulfate
- 500 mL reaction flask with stirrer, thermometer, reflux condenser, and addition funnel

Procedure:

- N-Oxide Formation:
 - Charge the 500 mL reaction flask with a solution of 27.6 g (0.2 M) of **2,3-diethylpyrazine** dissolved in 100 mL of acetic acid.^[9]
 - Heat the mixture to 75°C.^[9]

- Add 38.0 g (0.2 M) of 40% peracetic acid dropwise over 20 minutes, maintaining the temperature between 70-80°C.[9]
- Stir the reaction mixture at 70-80°C for an additional 60 minutes.[9]
- Remove the acetic acid under reduced pressure to yield the pyrazine N-oxide intermediate as a yellow oil.[9]
- Rearrangement and Hydrolysis:
 - Reflux the resulting yellow oil with 100 mL of acetic anhydride. This forms 2-ethyl-3-(1-acetoxyethyl)pyrazine.[9]
 - Prepare a solution of 11.8 g of the acetoxyethyl derivative in 75 mL of methanol.
 - Add this methanol solution dropwise to 30 mL of a 20% potassium hydroxide solution at room temperature.[9]
- Work-up and Purification:
 - Extract the aqueous phase four times with 50 mL portions of methylene chloride.[9]
 - Combine the organic extracts and dry them over magnesium sulfate.[9]
 - Remove the solvent. The residue can then be further purified by distillation.[9]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile compounds like alkylpyrazines.[10][11] The mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without reference standards and retention indices.[10][11]

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

- Capillary column (e.g., DB-1, ZB-5MS, or polar columns like ZB-WAXplus)[11]
- Helium carrier gas

Procedure:

- Sample Preparation: Dilute the **2,3-diethylpyrazine** sample in a suitable solvent (e.g., dichloromethane or ether).
- GC Separation:
 - Injector Temperature: 250°C.[10]
 - Oven Program: Start at an initial temperature (e.g., 50-60°C) and ramp up to a final temperature (e.g., 220-250°C) at a controlled rate (e.g., 5°C/min).[5]
 - The compound will elute at a specific retention time, which can be compared to a known standard. Kovats retention indices for **2,3-diethylpyrazine** have been reported as 1063 (standard non-polar column) and 1458 (standard polar column).[1]
- MS Detection:
 - MS Transfer Line Temperature: 250°C.[10]
 - Ion Source Temperature: 230°C.[10]
 - Acquire mass spectra using electron ionization (EI) at 70 eV.
 - The resulting mass spectrum, characterized by specific mass-to-charge (m/z) ratios and their relative abundances, can be compared to spectral libraries (e.g., NIST) for identification.[1][4] Key fragments for **2,3-diethylpyrazine** are often observed at m/z 136 (molecular ion) and 121.[1]

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2,3-diethylpyrazine**. Both ^1H NMR and ^{13}C NMR spectra are available for this compound.[1][12]

Instrumentation:

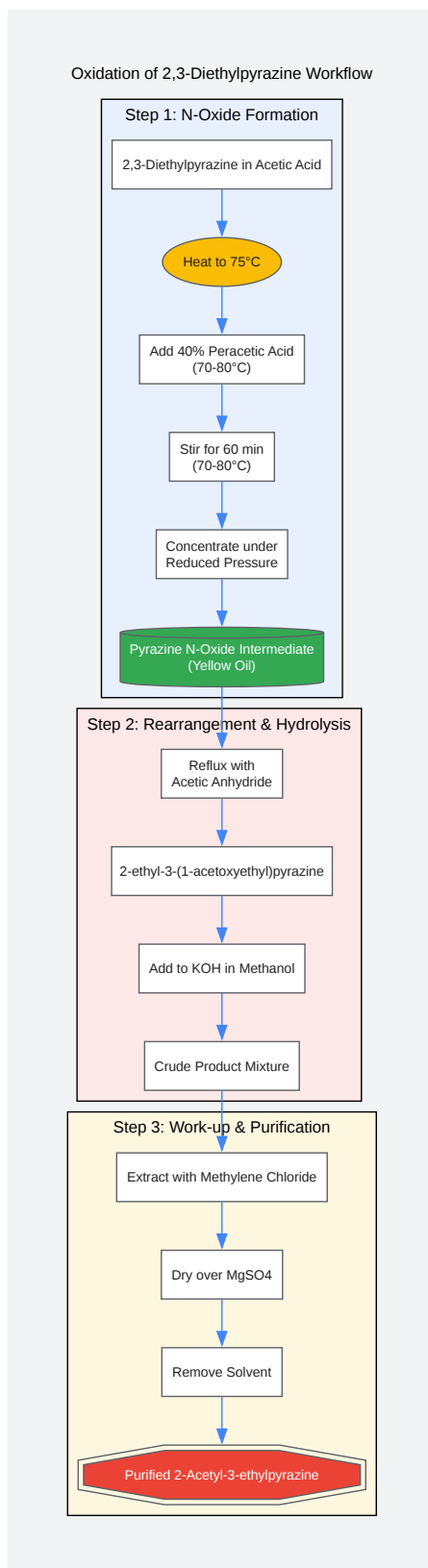
- NMR Spectrometer (e.g., 300-600 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)

Procedure:

- Sample Preparation: Dissolve a small amount of **2,3-diethylpyrazine** in the deuterated solvent within an NMR tube.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum to observe the proton environments. The spectrum will show characteristic signals for the ethyl groups (triplets and quartets) and the pyrazine ring protons (singlets or doublets).
 - Acquire the ^{13}C NMR spectrum to identify the carbon environments, including the distinct carbons of the ethyl groups and the pyrazine ring.
- Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the 2,3-diethyl substitution pattern on the pyrazine ring. Published spectra from databases like SpectraBase can be used as a reference.[\[1\]](#)[\[12\]](#)

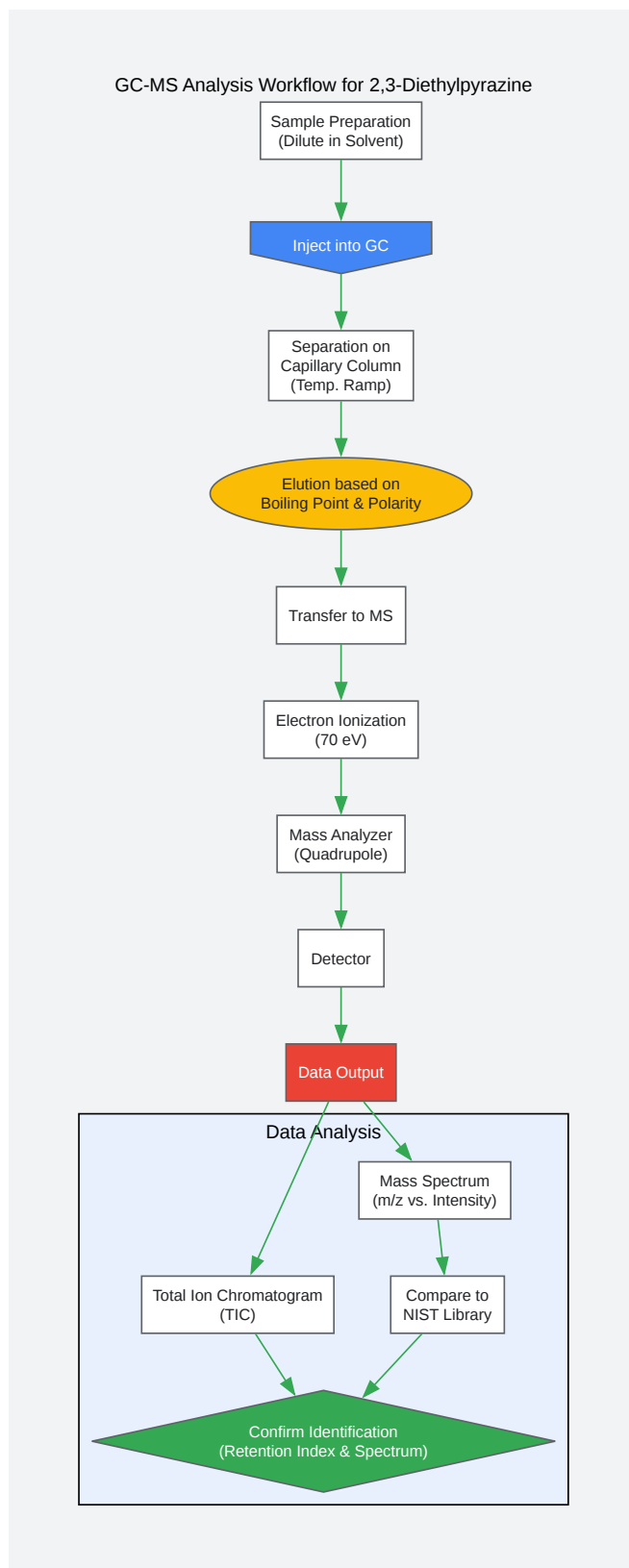
Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to **2,3-diethylpyrazine**.



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Caption: Workflow for the synthesis of 2-acetyl-3-ethylpyrazine.



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Caption: General workflow for the analysis of **2,3-diethylpyrazine** by GC-MS.

Safety and Handling

Proper handling of **2,3-diethylpyrazine** is essential in a laboratory or industrial setting. It is classified as a combustible liquid and carries specific hazard warnings.

- Hazard Statements:
 - H227: Combustible liquid.[\[13\]](#)
 - H302: Harmful if swallowed.[\[13\]](#)
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical splash goggles or eyeshields, and appropriate clothing to prevent skin exposure.[\[14\]](#) Use a NIOSH/MSHA approved respirator with a suitable filter (e.g., type ABEK) if ventilation is inadequate or exposure limits are exceeded.[\[14\]](#)
 - Handling: Wash thoroughly after handling.[\[14\]](#) Avoid contact with skin, eyes, and clothing. [\[15\]](#) Keep away from heat, sparks, open flames, and hot surfaces.[\[13\]](#)[\[15\]](#) Use in a well-ventilated area.[\[14\]](#)
 - Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[\[13\]](#)[\[14\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[13\]](#)
- First Aid:
 - Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[14\]](#)
 - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[\[14\]](#)

- Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek medical attention.[14]
- Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[14]

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